3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole
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Overview
Description
{2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol: is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a methanol group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol typically involves the following steps:
Formation of the Thiazole Ring: : This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Methanol Group Addition: : The methanol group is introduced through a reaction with methanol under specific conditions, such as the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
{2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the methanol group to a carboxylic acid.
Reduction: : Reduction of the thiazole ring or other functional groups.
Substitution: : Replacement of hydrogen atoms or other substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : The major product is typically a carboxylic acid derivative.
Reduction: : The major product is often a reduced thiazole derivative.
Substitution: : The products vary based on the substituents introduced.
Scientific Research Applications
{2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
{2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol is compared with other similar compounds, such as:
4-methylthiazol-2-yl)methanol: : Similar thiazole derivative with a different substitution pattern.
Benzo[d]imidazo[2,1-b]thiazole: : Another thiazole derivative with a benzene ring fused to the thiazole structure.
These compounds share structural similarities but differ in their substitution patterns and potential biological activities, highlighting the uniqueness of {2-methylimidazo[4,3-b][1,3]thiazol-3-yl}methanol.
Properties
Molecular Formula |
C7H8N2OS |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(2-methylimidazo[5,1-b][1,3]thiazol-3-yl)methanol |
InChI |
InChI=1S/C7H8N2OS/c1-5-6(3-10)9-4-8-2-7(9)11-5/h2,4,10H,3H2,1H3 |
InChI Key |
WZKWZGCAJKODRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=NC=C2S1)CO |
Origin of Product |
United States |
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